N-cyclopentyl-2-[1-[(3,5-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide
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Overview
Description
N-cyclopentyl-2-[1-[(3,5-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a cyclopentyl group and a dimethoxyphenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[1-[(3,5-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of cyclopentanone with piperazine in the presence of a suitable catalyst to form the cyclopentyl-substituted piperazine. This intermediate is then reacted with 3,5-dimethoxybenzyl chloride under basic conditions to introduce the dimethoxyphenyl group. Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the piperazine formation step, as well as the use of more efficient catalysts and reagents for the subsequent steps. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[1-[(3,5-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the dimethoxyphenyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders or as an analgesic.
Industry: Used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[1-[(3,5-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests that it may interact with neurotransmitter receptors or ion channels, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide: Similar structure but with a different substitution pattern on the phenyl ring.
N-cyclopentyl-2-[1-(3,5-dimethoxyphenyl)-3-oxo-2-piperazinyl]acetamide: Similar structure but with a different substitution pattern on the piperazine ring.
Uniqueness
N-cyclopentyl-2-[1-[(3,5-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide is unique due to its specific substitution pattern, which may confer distinct biological activity or chemical reactivity compared to similar compounds. This uniqueness makes it an interesting subject for further research and potential development into new therapeutic agents.
Properties
IUPAC Name |
N-cyclopentyl-2-[1-[(3,5-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-26-16-9-14(10-17(11-16)27-2)13-23-8-7-21-20(25)18(23)12-19(24)22-15-5-3-4-6-15/h9-11,15,18H,3-8,12-13H2,1-2H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNZICNFGGEMFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCNC(=O)C2CC(=O)NC3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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